Fluo-4

説明

The Ubiquitous Role of Intracellular Calcium Signaling

Calcium ions (Ca²⁺) serve as a ubiquitous and versatile intracellular second messenger, playing a critical role in nearly all eukaryotic cellular functions bmglabtech.comwikipedia.orgwikipedia.orgnih.gov. The precise regulation of intracellular Ca²⁺ concentration is paramount for cellular homeostasis and signal transduction. Resting cytosolic Ca²⁺ levels are typically maintained at very low concentrations, approximately 100 nM, which is 20,000 to 100,000 times lower than extracellular Ca²⁺ concentrations bmglabtech.comwikipedia.orglibretexts.org. This steep gradient is meticulously maintained by a complex interplay of ion channels, pumps, transporters, and buffering proteins located on the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria wikipedia.orglibretexts.orgnih.gov.

Intracellular Ca²⁺ signaling mediates a diverse range of physiological processes, including but not limited to:

Cellular Activity: Rapid indication of activity in various cell types, from muscle cells (myocytes) to neurons oxinst.com.

Gene Expression and Cell Proliferation: Driving processes from cell birth to death, influencing gene expression and cell proliferation nih.gov.

Muscle Contraction: Essential for the contraction of all muscle cell types wikipedia.orgwikipedia.org.

Neurotransmission: Crucial for neurotransmitter release from neurons and synaptic plasticity wikipedia.orgwikipedia.orgnih.govnumberanalytics.com.

Fertilization and Development: Involved in the initiation of life processes bmglabtech.comwikipedia.org.

Metabolism and Secretion: Regulating metabolic pathways and various secretory functions bmglabtech.comnih.gov.

Enzyme Activity: Acting as a cofactor for numerous enzymes, including coagulation factors bmglabtech.comwikipedia.orgwikipedia.org.

Cell Adhesion and Morphology: Facilitating cell attachment to substrates and other cells, and modulating the function of adhesion molecules like cadherins, selectins, and integrins sigmaaldrich.com.

Dysregulation of Ca²⁺ signaling pathways is implicated in the pathogenesis of a wide array of human diseases, including neurological disorders, cardiovascular conditions, immune deficiencies, and cancers, underscoring the critical importance of understanding these dynamics bmglabtech.comnih.govcreative-diagnostics.com.

Historical Development and Evolution of Fluorescent Calcium Probes

The ability to optically measure intracellular Ca²⁺ concentrations has profoundly transformed biological research. The conceptual foundation for modern fluorescent calcium indicators was laid by Roger Tsien in the 1970s and 1980s oxinst.comnumberanalytics.comacs.org. His pioneering work in 1980 introduced 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a Ca²⁺ chelator with high selectivity against magnesium and protons, which remains widely used today acs.orgfrontiersin.orgnih.gov. This breakthrough enabled the visualization and quantification of intracellular Ca²⁺ stratech.co.uk.

The evolution of fluorescent calcium probes can be broadly categorized into several key stages:

Early Synthetic Indicators (1980s): The development of synthetic calcium indicators like Fura-2 marked a significant advancement numberanalytics.comnih.gov. Fura-2, introduced in 1985, improved upon BAPTA by incorporating a benzofuran (B130515) fluorophore, allowing for ratiometric measurements based on a shift in its excitation spectrum upon Ca²⁺ binding bmglabtech.comnih.gov. This ratiometric approach minimized artifacts from uneven dye loading or photobleaching, although it required UV excitation, which could be phototoxic bmglabtech.comnih.gov.

Visible Light-Excitable Dyes: To overcome the limitations of UV excitation, subsequent generations of dyes were developed that could be excited by visible light, such as Fluo-3, Calcium Green-1, and Oregon Green 488 BAPTA-1 moleculardevices.com. These single-wavelength indicators offered advantages like reduced cellular photodamage and less interference from sample autofluorescence moleculardevices.com.

Genetically Encoded Calcium Indicators (GECIs): A paradigm shift occurred with the development of GECIs, such as the GCaMP family, derived from green fluorescent protein (GFP) variants oxinst.comnumberanalytics.comnih.govwikipedia.orgfrontiersin.orgresearchgate.net. GECIs are fusion proteins, often combining a circularly permuted GFP with a Ca²⁺-binding protein like calmodulin (CaM) and a CaM-binding peptide (M13) nih.gov. Upon Ca²⁺ binding, a conformational change in CaM-M13 interaction alters the GFP's fluorescence intensity nih.gov. GECIs are particularly valuable for in vivo studies and for investigating complex neuronal networks at single-cell resolution in transgenic models, offering the ability to study specific cell types within tissues oxinst.comwikipedia.orgfrontiersin.org.

Ongoing Advancements: The field continues to evolve with the development of improved chemical dyes, such as Cal-520, which offer enhanced stability, better cellular localization, and reduced background fluorescence compared to earlier fluorescein-based indicators stratech.co.ukbiomol.com. Additionally, near-infrared (NIR) GECIs are emerging, promising deeper tissue penetration and opportunities for multiplexing with other fluorescent tags wikipedia.org.

Significance of Fluo-4 in Advancing Calcium Dynamics Research

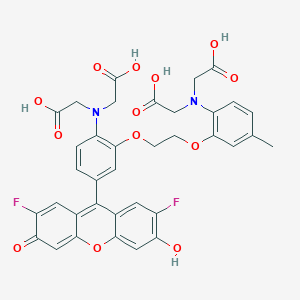

This compound is a prominent example of a single-wavelength, visible light-excitable calcium indicator that has significantly impacted calcium dynamics research oxinst.com. It is an analog of Fluo-3, distinguished by the replacement of two chlorine substituents with fluorine atoms in its molecular structure moleculardevices.combiomol.cominterchim.frthermofisher.comthermofisher.comwikipedia.org. This seemingly minor structural modification confers substantial advantages:

Enhanced Fluorescence and Excitation Efficiency: this compound exhibits increased fluorescence excitation at 488 nm, making it highly compatible with the widely available argon-ion laser lines commonly used in biological research laboratories biomol.cominterchim.frthermofisher.comthermofisher.comwikipedia.orgresearchgate.netlumiprobe.comnih.gov. This results in substantially brighter fluorescence emission compared to Fluo-3 at the same excitation wavelength moleculardevices.combiomol.comthermofisher.comwikipedia.orgresearchgate.netlumiprobe.comnih.gov.

Improved Cell Loading and Reduced Toxicity: Due to its brighter signal, this compound can be used at lower intracellular concentrations, which makes its application less invasive and potentially less toxic to live cells researchgate.netlumiprobe.comnih.gov. It also loads faster into cells, improving the signal-to-noise ratio by reducing the amount of dye accumulated in intracellular compartments and potentially enhancing cell viability during experiments moleculardevices.comthermofisher.com.

Dynamic Range and Application Versatility: this compound has a Ca²⁺ dissociation constant (Kd) of approximately 345 nM in buffer, providing a large dynamic range suitable for quantifying cellular Ca²⁺ concentrations typically found in the 100 nM to 1 µM range biomol.comresearchgate.netlumiprobe.comnih.gov. It is primarily used as the cell-permeable acetoxymethyl (AM) ester form (this compound AM), which is non-fluorescent until it enters the cell and is cleaved by intracellular esterases into the cell-impermeant, fluorescent this compound upon binding to Ca²⁺ bmglabtech.comstratech.co.ukinterchim.frwikipedia.orgresearchgate.netlumiprobe.com.

Broad Applicability: this compound is exceptionally well-suited for a wide range of photometric and imaging applications, including confocal laser scanning microscopy, flow cytometry, spectrofluorometry, and fluorometric high-throughput microplate screening assays thermofisher.comwikipedia.orgresearchgate.netlumiprobe.com. Its robustness has been demonstrated by providing high and consistent Z'-factors in high-throughput screening applications, making it a preferred indicator for drug discovery and other large-scale studies thermofisher.com.

Despite its widespread use, it is important to note that like other fluorescein-based dyes, this compound can exhibit issues with background fluorescence and potential leakage from cells due to hydrolysis of its AM ester form in solution or transport by organic anion transporters stratech.co.uklumiprobe.com. These challenges have spurred the development of even newer generation indicators, but this compound remains a cornerstone in calcium dynamics research due to its favorable properties and broad utility.

特性

分子式 |

C36H30F2N2O13 |

|---|---|

分子量 |

736.6 g/mol |

IUPAC名 |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

InChI |

InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |

InChIキー |

OUVXYXNWSVIOSJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O |

同義語 |

Fluo 4 Fluo-4 |

製品の起源 |

United States |

Fundamental Principles of Fluo 4 As a Calcium Indicator

Molecular Mechanism of Calcium-Induced Fluorescence Enhancement

The operational mechanism of Fluo-4 relies on its two primary functional subunits: a BAPTA-based ionophore and a fluorescein-based fluorophore wikipedia.org. In the absence of calcium ions, the BAPTA core quenches the fluorescence of the fluorophore through a process known as photoinduced electron transfer (PeT), rendering this compound largely non-fluorescent wikipedia.orguni.lu. Upon the binding of Ca²⁺ ions, the conformational change induced by calcium chelation reduces this PeT mechanism. This reduction in quenching allows the fluorophore subunit to fluoresce, resulting in a substantial increase in fluorescence intensity, typically more than 100-fold wikipedia.orguni.lu. This direct relationship between Ca²⁺ concentration and fluorescence intensity forms the basis of its utility in calcium imaging uni-freiburg.de.

Spectroscopic Characteristics Relevant to Imaging Applications

This compound exhibits spectroscopic properties highly advantageous for fluorescence microscopy, flow cytometry, and other fluorometric applications wikipedia.org. Its excitation peak is at approximately 495 nm, and its emission peak is at around 528 nm wikipedia.org. This spectral profile makes this compound particularly well-suited for excitation by the widely available 488 nm argon-ion laser line, which is a common light source in many biological research laboratories wikipedia.orgsigmaaldrich.comuni.lu.

Compared to its predecessor, Fluo-3, this compound offers superior brightness at equivalent concentrations and loads faster into cells sigmaaldrich.com. The fluorine substitution in this compound causes an approximate 12 nm blue shift in its absorption spectrum, optimizing its excitation by the 488 nm laser and leading to higher signal levels wikipedia.org. This enhanced brightness allows for the use of lower dye concentrations, which in turn contributes to decreased experimental phototoxicity wikipedia.org.

Table 1: Key Spectroscopic Properties of this compound

| Property | Value | Unit | Source |

| Excitation Maximum | 495 | nm | wikipedia.org |

| Emission Maximum | 528 | nm | wikipedia.org |

| Extinction Coefficient | 82000 | cm⁻¹ M⁻¹ | wikipedia.org |

| Quantum Yield | 0.16 | - | wikipedia.org |

| Fluorescence Increase on Ca²⁺ Binding | >100-fold | - | wikipedia.org |

Calcium Binding Kinetics and Dissociation Constants

This compound possesses a calcium binding affinity (Kd Ca²⁺) of approximately 345 nM when measured in buffer solutions wikipedia.orguni.lu. This Kd value makes this compound suitable for detecting changes in intracellular calcium levels, which typically range from resting concentrations of around 100 nM to micromolar levels upon stimulation.

However, it is crucial to note that the calcium dissociation constant (Kd) of fluorescent indicators like this compound can vary significantly depending on the intracellular environment. Factors such as pH, protein concentrations, ionic strength, temperature, and viscosity within the cell can influence the actual Kd. Research indicates that when this compound is loaded into cells, its Ca²⁺ affinity can decrease (i.e., Kd increases) compared to in vitro measurements, often due to interactions with intracellular proteins. For instance, in HeLa cells, the Kd of this compound has been reported to increase from 345 nM in vitro to 1000 nM. This characteristic makes this compound particularly useful for measuring high transient Ca²⁺ concentrations during calcium spikes before saturation occurs, distinguishing it from higher-affinity indicators like Fura-2 or Indo-1.

Table 2: this compound Calcium Dissociation Constants (Kd)

| Condition | Kd (nM) | Source |

| In buffer | 345 | wikipedia.orguni.lu |

| In simulated intracellular milieu (with protein) | 891 ± 30 | |

| In HeLa cells | 1000 |

Intracellular Ester Hydrolysis and Retention Mechanisms of this compound AM

To enable its entry into live cells, this compound is commonly supplied in its acetoxymethyl (AM) ester form, known as this compound AM wikipedia.orguni-freiburg.desigmaaldrich.com. The AM ester groups increase the hydrophobicity of the molecule, allowing it to readily permeate intact cell membranes wikipedia.orguni-freiburg.de. Once inside the cell, ubiquitous, non-specific intracellular esterases cleave these AM ester groups wikipedia.orguni-freiburg.deuni.lu. This enzymatic hydrolysis serves two critical purposes: it restores the calcium-binding sites of the indicator and converts the lipophilic this compound AM into its charged, hydrophilic form, this compound, which is then effectively trapped within the cell due to its impermeability to the cell membrane wikipedia.orguni-freiburg.deuni.lu. Furthermore, the AM ester group itself quenches fluorescence, meaning that only the de-esterified this compound becomes brightly fluorescent upon Ca²⁺ binding wikipedia.org.

Despite this trapping mechanism, cellular retention of this compound can be a challenge. The de-esterified this compound, being a charged organic anion, may be actively effluxed from the cell by organic anion transporters located in the cell membrane wikipedia.org. This efflux can lead to poor dye retention and increased background fluorescence over time wikipedia.org. To mitigate this issue, inhibitors of organic anion transporters, such as probenecid (B1678239), can be co-loaded with this compound AM to improve cellular retention and reduce dye leakage wikipedia.org. The rate of efflux can vary between cell types and increases with temperature.

It is also important to note that while primarily targeted for cytosolic calcium measurement, esterified indicators like this compound AM can sometimes cross intracellular membranes. Once inside organelles, such as the endoplasmic reticulum (ER), ER-resident carboxylesterases can cleave the AM ester groups, leading to the compartmentalization of the indicator within these organelles. This compartmentalization, while potentially complicating cytosolic measurements, can also be exploited for measuring Ca²⁺ within specific intracellular compartments.

Advanced Methodologies and Imaging Techniques Employing Fluo 4

Application in Confocal Laser Scanning Microscopy for Spatiotemporal Analysis

Confocal laser scanning microscopy (CLSM) provides excellent optical sectioning, which is crucial for resolving subcellular details. optica.orgspie.orgnih.gov When combined with Fluo-4, CLSM allows for high-resolution spatiotemporal analysis of intracellular calcium dynamics. The strong fluorescence emission of this compound upon Ca²⁺ binding makes it well-suited for the point-by-point image acquisition of confocal systems. nih.gov

However, conventional CLSM is often limited by its imaging speed, with frame rates typically around 1Hz, which is insufficient to capture rapid calcium transients that occur on a millisecond timescale. spie.org To overcome this, techniques such as line-scanning can increase the temporal resolution to approximately 500Hz, albeit by sacrificing spatial information in one dimension. spie.org More advanced methods, such as swept field confocal (SFC) microscopy, can achieve even faster imaging rates, exceeding 1,000 frames per second, while maintaining confocality, enabling the detailed analysis of fast, localized calcium signals. researchgate.net Additionally, combining structured illumination with CLSM has been shown to enhance both lateral and axial resolution, further improving the detail of spatiotemporal calcium imaging with this compound. nih.gov

The following table summarizes key aspects of using this compound with different confocal microscopy techniques for spatiotemporal analysis:

| Technique | Key Advantage | Typical Temporal Resolution | Application Example with this compound |

| Standard CLSM | High spatial resolution, optical sectioning | ~1 Hz | Imaging slow changes in intracellular Ca²⁺ distribution |

| Line-Scanning Confocal | Increased temporal resolution | ~500 Hz | Recording Ca²⁺ transients in neuronal processes |

| Swept Field Confocal | High-speed imaging with confocality | >1000 fps | Capturing rapid, localized Ca²⁺ sparks |

| Structured Illumination CLSM | Super-resolution imaging | Dependent on implementation | High-resolution mapping of Ca²⁺ microdomains |

Integration with Flow Cytometry for Cellular Calcium Studies

Flow cytometry enables the rapid analysis of individual cells within a large population. The integration of this compound into flow cytometry protocols allows for high-throughput measurement of intracellular calcium levels in response to various stimuli. nih.govthermofisher.com this compound is particularly advantageous for this application due to its excitation by the 488 nm laser, which is standard on most flow cytometers, and its substantial increase in fluorescence upon binding calcium. nih.govthermofisher.comumass.edu

This combination is widely used to assess cellular responses in immunology, pharmacology, and toxicology. For instance, it can be used to monitor the activation of immune cells by measuring changes in intracellular calcium following stimulation. nih.gov An optimized this compound-AM-based flow cytometric method can monitor real-time changes in intracellular Ca²⁺ flux in human B cells upon activation. nih.gov While this compound is not a ratiometric indicator, relative comparisons of fluorescence signals can provide valuable insights into the calcium signaling of different cell subpopulations. nih.gov

Key considerations for using this compound in flow cytometry for cellular calcium studies are outlined below:

| Parameter | Description | Relevance to this compound Calcium Studies |

| Laser Line | 488 nm (blue laser) | Standard on most flow cytometers and optimal for this compound excitation. thermofisher.comumass.edu |

| Emission Filter | Typically around 515-530 nm (e.g., FITC channel) | Captures the peak fluorescence emission of Ca²⁺-bound this compound. |

| Cell Loading | This compound AM is used for passive loading into cells. | Efficient loading is crucial for a strong and uniform signal. nih.gov |

| Data Analysis | Measurement of changes in mean fluorescence intensity (MFI). | Allows for the quantification of calcium mobilization in response to stimuli. |

Utilization in High-Throughput Screening Assays for Pharmacological Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.govmdpi.com this compound has become a preferred calcium indicator for cell-based HTS assays due to its bright fluorescence, high signal-to-noise ratio, and compatibility with automated fluorescence plate readers. nih.govthermofisher.com These assays are frequently used to screen for compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, which often signal through changes in intracellular calcium.

The advantages of this compound over its predecessor, Fluo-3, include a higher fluorescence quantum yield and a slight shift in its excitation spectrum, resulting in a brighter signal when excited at 488 nm. thermofisher.comumass.edu This increased brightness allows for the use of lower dye concentrations, reducing potential cytotoxicity and improving assay performance. lumiprobe.com "No-wash" formulations of this compound are also available, which contain quencher dyes to reduce background fluorescence from the extracellular medium, further streamlining the HTS workflow. nih.gov

The table below highlights the key features and advantages of this compound in HTS applications:

| Feature | Advantage in HTS | Impact on Pharmacological Research |

| High Signal Intensity | Increased sensitivity and larger assay window. thermofisher.com | More reliable identification of hit compounds. |

| Compatibility with 488 nm Excitation | Use of standard and cost-effective instrumentation. thermofisher.comumass.edu | Broad accessibility and ease of implementation. |

| "No-Wash" Formulations | Simplified workflow and reduced well-to-well variability. nih.gov | Increased throughput and more robust data. |

| Robust Performance | Provides high and consistent Z'-factors. thermofisher.com | Ensures the quality and reliability of screening campaigns. |

Two-Photon Calcium Imaging for In Vivo Neuronal Network Activity

Two-photon microscopy has revolutionized the study of neuronal activity in living animals by enabling imaging deep within scattering brain tissue. pnas.orgtum.de this compound, in its acetoxymethyl (AM) ester form, can be loaded into populations of neurons in vivo, allowing for the monitoring of their activity through changes in intracellular calcium. nih.govnih.govresearchgate.net This technique has been instrumental in elucidating the function of neuronal circuits during sensory processing, behavior, and in models of neurological disease. pnas.orgtum.de

The near-infrared excitation light used in two-photon microscopy penetrates deeper into tissue and causes less photodamage than the visible light used in confocal microscopy. tum.de When a neuron fires an action potential, voltage-gated calcium channels open, leading to a transient increase in intracellular calcium that is detected by this compound. tum.de This allows researchers to optically record the activity of hundreds of individual neurons simultaneously within a neuronal network. pnas.orgnih.gov

Key research findings using this compound with two-photon calcium imaging include:

| Research Area | Key Finding | Significance |

| Sensory Processing | Whisker deflection in mice evokes Ca²⁺ transients in a subset of layer 2/3 neurons in the barrel cortex. pnas.orgnih.gov | Demonstrates the ability to map sensory representations at the single-cell level in the intact brain. |

| Neuronal Network Dynamics | Allows for the real-time analysis of intact neuronal circuits with the resolution of individual cells. pnas.orgnih.gov | Provides insights into how populations of neurons encode and process information. |

| Disease Models | Used to study aberrant neuronal activity in mouse models of Alzheimer's disease. tum.de | Helps to understand the cellular and circuit-level mechanisms of neurological disorders. |

Multimodal Imaging Approaches Combining this compound with Other Probes

To gain a more comprehensive understanding of complex cellular processes, researchers often combine this compound with other fluorescent probes in multimodal imaging experiments. This approach allows for the simultaneous measurement of multiple physiological parameters, providing a more complete picture of cellular function.

For example, this compound can be used alongside potentiometric dyes to correlate changes in intracellular calcium with membrane potential. It can also be combined with fluorescent sensors for other signaling molecules, such as cyclic AMP (cAMP) or nitric oxide (NO), to investigate the interplay between different signaling pathways. In another application, this compound has been used with fluorescently labeled antibodies or proteins to localize calcium signals to specific subcellular compartments or to correlate calcium dynamics with the localization of a particular protein.

The table below provides examples of multimodal imaging approaches involving this compound:

| Combined Probe Type | Measured Parameter | Research Question |

| Potentiometric Dyes | Membrane Potential | How do changes in membrane potential relate to intracellular calcium transients? |

| Fluorescent Biosensors (e.g., for cAMP) | Second Messenger Concentration | What is the temporal relationship between calcium and cAMP signaling? |

| Fluorescently Labeled Antibodies | Protein Localization | Where do calcium signals originate in relation to a specific protein of interest? |

| pH-sensitive dyes | Intracellular pH | How do changes in intracellular calcium affect cellular pH? |

Detection and Analysis of Localized Subcellular Calcium Events

Intracellular calcium signaling is often organized into spatially restricted microdomains, such as "calcium sparks" in muscle cells or "calcium puffs" in other cell types. These localized events are critical for the precise regulation of downstream cellular processes. This compound, with its high sensitivity and large dynamic range, is an excellent tool for detecting and analyzing these subcellular calcium signals. mdpi.com

High-speed and high-resolution imaging techniques, such as total internal reflection fluorescence (TIRF) microscopy and spinning disk confocal microscopy, are often employed to visualize these rapid and localized events. The bright fluorescence of this compound allows for the necessary short exposure times to capture the fast kinetics of these signals. Sophisticated image analysis algorithms are then used to automatically detect, characterize, and quantify the properties of these subcellular calcium events, such as their amplitude, duration, and spatial spread.

Key characteristics of localized subcellular calcium events studied with this compound:

| Event Type | Typical Location | Cellular Function |

| Calcium Sparks | Sarcoplasmic reticulum in muscle cells | Elementary events of excitation-contraction coupling. |

| Calcium Puffs | Endoplasmic reticulum in various cell types | Building blocks of global calcium signals. |

| Synaptic Calcium Transients | Presynaptic terminals and postsynaptic spines | Triggering neurotransmitter release and synaptic plasticity. |

| Mitochondrial Calcium Uptake | Mitochondria | Regulation of cellular metabolism and apoptosis. |

Comparative Analysis of Fluo 4 with Contemporary Calcium Indicators

Differential Performance Against Ratiometric Dyes (e.g., Fura-2, Indo-1)

Ratiometric dyes, such as Fura-2 and Indo-1, differ fundamentally from single-wavelength indicators like Fluo-4. Upon binding Ca²⁺, ratiometric indicators undergo a spectral shift in either their excitation or emission wavelengths. This property allows for the calculation of a ratio between the fluorescence intensities at two different wavelengths, which provides a more accurate quantification of intracellular Ca²⁺ concentrations. This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching.

In contrast, this compound's fluorescence intensity increases at a single wavelength upon Ca²⁺ binding. While this simplifies the imaging setup, it makes absolute quantification of Ca²⁺ levels more challenging. The change in fluorescence is typically expressed as a ratio relative to the resting fluorescence (ΔF/F₀) to normalize for differences in dye loading between cells.

Key Differentiating Factors:

Excitation Wavelength: A significant advantage of this compound is its excitation in the visible spectrum (around 494 nm), which is compatible with standard argon-ion lasers and is less phototoxic to cells. nih.gov Fura-2 and Indo-1 require excitation with ultraviolet (UV) light (around 340-380 nm), which can be more damaging to cells and may introduce experimental artifacts. nih.gov

Temporal Resolution: For studying rapid Ca²⁺ transients, single-wavelength indicators like this compound are often preferred. The requirement to alternate excitation or emission wavelengths for ratiometric dyes can limit the temporal resolution of the measurement. nih.gov

Sensitivity and Dynamic Range: Fura-2 exhibits high sensitivity to small fluctuations in Ca²⁺ concentrations near resting levels. lumiprobe.com this compound, with a dissociation constant (Kd) of approximately 345 nM, is well-suited for detecting larger, more rapid changes in Ca²⁺ levels and offers a large dynamic range, with a fluorescence intensity increase of over 100-fold upon Ca²⁺ binding. umass.eduaatbio.com

Instrumentation: The use of ratiometric dyes necessitates an imaging system capable of rapid wavelength switching for both excitation and emission, which may not be available in all laboratory setups. aatbio.com this compound can be used with simpler, more common fluorescence microscopy equipment. nih.gov

Photostability: Fura-2 is generally considered to be more resistant to photobleaching compared to this compound, making it a better choice for long-term imaging experiments.

| Feature | This compound | Fura-2 | Indo-1 |

| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) | Ratiometric (Dual-Emission) |

| Excitation Max (Ca²⁺-bound) | ~494 nm | ~340 nm | ~350 nm |

| Emission Max (Ca²⁺-bound) | ~516 nm | ~510 nm | ~405 nm |

| Kd for Ca²⁺ | ~345 nM | ~145 nM | ~230 nM |

| Primary Advantage | High temporal resolution, visible light excitation | Accurate Ca²⁺ quantification, photostable | Accurate Ca²⁺ quantification, suitable for flow cytometry |

| Primary Disadvantage | Difficult to quantify absolute [Ca²⁺] | UV excitation (phototoxic), slower temporal resolution | UV excitation, photolabile in microscopy |

Comparative Efficacy with Other Single-Wavelength Indicators (e.g., Fluo-3, Fluo-8, Cal-520, Oregon Green BAPTA)

Within the class of single-wavelength indicators, several alternatives to this compound have been developed, each with specific properties that may be advantageous for certain applications.

Fluo-3: As the predecessor to this compound, Fluo-3 has a similar mechanism of action. However, this compound was designed to have an absorption maximum closer to the 488 nm line of argon-ion lasers, resulting in brighter fluorescence signals at lower, less phototoxic concentrations. nih.govaatbio.com this compound also exhibits a slightly lower Kd for Ca²⁺ compared to Fluo-3 (~390 nM). nih.gov

Fluo-8: This indicator is a derivative of this compound with enhanced properties. Fluo-8 can be loaded at room temperature and provides a significantly brighter signal—approximately twice that of this compound—upon Ca²⁺ binding. aatbio.com This increased brightness can be beneficial in experiments with low signal levels. Fluo-8 is available in variants with different Ca²⁺ affinities, offering a range of options for detecting varying calcium concentrations. aatbio.com

Cal-520: Cal-520 is another green-emitting indicator that has shown superior performance in some contexts. It exhibits a very low resting fluorescence and a large dynamic range, leading to an excellent signal-to-noise ratio. nih.gov In comparative studies for detecting localized Ca²⁺ signals, Cal-520 was identified as an optimal indicator. nih.govuci.edu Its Kd is approximately 320 nM, similar to that of this compound. nih.gov

Oregon Green 488 BAPTA-1 (OGB-1): OGB-1 is more efficiently excited by the 488 nm laser line compared to this compound. thermofisher.com However, its fluorescence enhancement upon Ca²⁺ binding is significantly lower, at around 14-fold, compared to the greater than 100-fold increase of this compound. bitesizebio.com This makes this compound a better choice in samples with high background fluorescence. OGB-1 has a higher affinity for Ca²⁺ (Kd ~170 nM), making it suitable for detecting small changes near resting Ca²⁺ levels. nih.gov

| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd (nM) | Fluorescence Increase (Fold) | Key Features |

| This compound | 494 | 516 | 345 | >100 | Bright, large dynamic range, widely used. lumiprobe.comaatbio.com |

| Fluo-3 | 506 | 526 | 390 | ~100 | Predecessor to this compound, less bright at 488 nm excitation. nih.govaatbio.com |

| Fluo-8 | 495 | 516 | 389 | ~200 | Brighter than this compound, can be loaded at room temperature. aatbio.com |

| Cal-520 | 492 | 514 | 320 | >100 | Excellent signal-to-noise ratio, low basal fluorescence. nih.govinterchim.fr |

| Oregon Green BAPTA-1 | 494 | 523 | 170 | ~14 | High Ca²⁺ affinity, efficient excitation at 488 nm. nih.govthermofisher.combitesizebio.com |

Strategic Considerations for Indicator Selection in Specific Experimental Paradigms

The choice of a Ca²⁺ indicator should be tailored to the specific experimental question and the available instrumentation.

For Quantitative Measurement of Absolute Ca²⁺ Concentrations: Ratiometric dyes like Fura-2 are the gold standard. Their ability to correct for confounding variables provides a level of accuracy that is difficult to achieve with single-wavelength indicators. This is particularly important for studies requiring precise determination of resting Ca²⁺ levels or subtle changes in concentration.

For High-Speed Imaging of Rapid Ca²⁺ Transients: Single-wavelength indicators are generally superior due to their higher temporal resolution. This compound is a robust choice for this purpose, offering a large signal change and compatibility with common laser lines. For even greater brightness and sensitivity to rapid events, Fluo-8 may be a better option. aatbio.com

For Detecting Small, Localized Ca²⁺ Signals: An indicator with a high signal-to-noise ratio is crucial. Cal-520 has been shown to excel in this area, outperforming this compound in the detection of local Ca²⁺ puffs. nih.gov Its low resting fluorescence and large fluorescence enhancement make it ideal for resolving subcellular Ca²⁺ microdomains.

For Experiments in Tissues with High Autofluorescence or Light Scatter: The brighter signal of Fluo-8 can help to overcome high background noise. In thick tissue preparations, two-photon microscopy is often employed, and the spectral properties of the chosen indicator must be compatible with the excitation laser.

For Multiplexing with Other Fluorophores: When combining Ca²⁺ imaging with other fluorescent probes (e.g., GFP-tagged proteins), spectral overlap must be minimized. While green-emitting indicators like this compound can be used with red-shifted fluorescent proteins, careful selection of filters is necessary. In such cases, red-shifted Ca²⁺ indicators like X-Rhod-1 or Rhod-4 might be considered to provide a clear spectral separation. nih.gov

Challenges and Methodological Nuances in Fluo 4 Research Implementation

Impact of the Cellular Microenvironment on Fluo-4 Affinity and Fluorescence Properties

The fluorescent properties and calcium (Ca²⁺) binding affinity of this compound are not static but are significantly influenced by the specific microenvironment within the cell. The dissociation constant (K_d), a measure of Ca²⁺ affinity, can be altered by a variety of intracellular factors, including pH, temperature, ionic strength, viscosity, and protein binding. nih.govnih.govresearchgate.net For instance, the K_d of this compound determined in vitro in simple buffers (around 345 nM) can be significantly higher when measured inside living cells. nih.govnih.gov Studies in HeLa cells have shown the K_d of this compound to increase to approximately 1000 nM (1 µM). nih.gov

This discrepancy underscores the necessity of in situ calibration to accurately quantify intracellular Ca²⁺ concentrations. nih.gov The intracellular environment can vary between different cell types and even within different subcellular compartments of the same cell. Research has demonstrated that this compound can exhibit significantly different Ca²⁺ binding affinities in the nucleoplasm versus the cytoplasm of cardiomyocytes. nih.gov The pH of a compartment also plays a critical role; the binding affinity of this compound for Ca²⁺ is approximately two orders of magnitude lower at a more acidic pH of 5.2, typical of vacuoles, compared to the cytoplasmic pH of 7.2. researchgate.net

Table 1: Comparison of this compound Dissociation Constants (K_d) in Different Environments

| Environment | Reported K_d (Ca²⁺) | Reference |

|---|---|---|

| In Vitro Buffer (22°C, pH 7.2) | ~345 nM | nih.govtocris.com |

| HeLa Cells (in situ) | ~1000 nM (1 µM) | nih.gov |

| In Vitro Buffer (pH 5.2) | Significantly higher than at pH 7.2 | researchgate.net |

Addressing Subcellular Compartmentalization of this compound in Live Cells

A significant challenge in using the acetoxymethyl (AM) ester form of this compound (this compound AM) is its tendency to compartmentalize into subcellular organelles. While the intention is for the dye to be cleaved by cytosolic esterases and remain in the cytoplasm, this compound can accumulate in compartments such as mitochondria and the endoplasmic reticulum (ER). nih.govresearchgate.net This sequestration can lead to a non-uniform cytoplasmic fluorescence pattern and complicate the interpretation of Ca²⁺ signals, as the recorded fluorescence may not solely represent cytosolic Ca²⁺ levels.

For example, studies in rat ventricular myocytes have shown that this compound AM can lead to higher compartmentalization within the sarcoplasmic reticulum (SR) compared to other similar indicators. nih.gov This uneven distribution can be revealed following prolonged incubation at physiological temperatures (37°C), which can lead to a loss of cytoplasmic fluorescence and unmask the underlying organellar accumulation. researchgate.net Lowering the incubation temperature during dye loading is a strategy that can sometimes lessen the degree of subcellular compartmentalization. umass.edu

Strategies for Mitigating Dye Efflux and Enhancing Intracellular Retention

Once the AM ester groups are cleaved, the resulting this compound molecule is negatively charged, which theoretically should prevent it from readily crossing cell membranes. However, many cell types actively extrude this compound and other fluorescent dyes via organic anion transporters (OATs). lumiprobe.comaatbio.comtandfonline.com This dye efflux can lead to a progressive loss of the fluorescent signal over time, resulting in a low signal-to-background ratio and hindering long-term imaging experiments. aatbio.comnih.gov

To counteract this, inhibitors of organic anion transporters are commonly used to enhance the intracellular retention of this compound. tandfonline.com Probenecid (B1678239) is a widely used compound for this purpose. aatbio.comaatbio.com By blocking the transporters responsible for dye extrusion, probenecid helps to maintain a stable intracellular concentration of this compound, which is crucial for obtaining reliable and sensitive measurements of Ca²⁺ dynamics. aatbio.comfishersci.com The use of such inhibitors is a favorable method for reducing baseline fluorescence and is particularly important in high-throughput screening applications where wash steps are undesirable. fishersci.com

Table 2: Common Strategies to Enhance this compound Intracellular Retention

| Strategy | Mechanism of Action | Common Reagent |

|---|---|---|

| Inhibition of Organic Anion Transporters | Blocks the active transport of this compound out of the cell. | Probenecid |

| Use of Alternative Dyes | Some newer dyes are designed for better cellular retention. | e.g., Calbryte 520 AM |

Quantitative Analysis Considerations in Single-Wavelength this compound Imaging

This compound is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding Ca²⁺ without a shift in its excitation or emission spectra. nih.gov This characteristic presents several challenges for quantitative analysis. Quantitative measurements can be hampered by variations in intracellular indicator concentration from cell to cell due to uneven dye loading. umass.eduoxinst.com Furthermore, factors like photobleaching and dye leakage can cause changes in fluorescence that are independent of Ca²⁺ concentration. nih.govoxinst.com

To obtain qualitative measurements, it is common to express the change in fluorescence as a ratio of the fluorescence at a given time (F) to the initial resting fluorescence (F₀), represented as F/F₀. oxinst.com However, for more accurate quantitative analysis, ratiometric dyes, which exhibit a spectral shift upon ion binding, are often preferred as they can correct for variations in dye concentration and other artifacts. nih.govoxinst.com When using single-wavelength indicators like this compound, careful background subtraction and normalization procedures are essential to minimize the impact of these confounding factors.

Management of Photobleaching and Light-Induced Effects During Extended Acquisitions

During fluorescence microscopy, especially in time-lapse imaging, the sample is exposed to intense excitation light, which can lead to photobleaching and phototoxicity. mpi-cbg.denih.gov Photobleaching is the irreversible destruction of the fluorophore, resulting in a progressive decrease in signal intensity over time. researchgate.netwikipedia.org This can be mistaken for a decrease in Ca²⁺ concentration and can limit the duration of an experiment. This compound, while more photostable than its predecessor Fluo-3, is still susceptible to photobleaching, which is evident as a mono-exponential decay in fluorescence intensity during continuous imaging. researchgate.netnih.gov

Phototoxicity refers to the damaging effects of the excitation light on the cells themselves, which can alter their physiology and even lead to cell death. mpi-cbg.denih.gov These effects are often mediated by the production of reactive oxygen species (ROS). mpi-cbg.de To manage these issues, it is crucial to minimize the exposure of the cells to excitation light by using the lowest possible laser power, reducing the exposure time, and decreasing the frequency of image acquisition. researchgate.netyoutube.com

Development of Fluo 4 Analogs and Future Trajectories in Calcium Indicator Design

Fine-Tuning Calcium Sensitivity: The Fluo-4 Derivatives

To address the limitations of this compound, particularly its saturation in the presence of high calcium concentrations, a suite of analogues with varying calcium affinities has been developed. These derivatives, including Fluo-5F, Fluo-5N, and Fluo-4FF, retain the core spectral properties of this compound but possess significantly lower binding affinities for calcium, making them indispensable for studying cellular events characterized by large and rapid calcium transients.

The primary distinction between these analogues lies in their dissociation constants (Kd), a measure of their affinity for calcium. A higher Kd value signifies a lower affinity, allowing the indicator to accurately report calcium concentrations in ranges that would overwhelm and saturate this compound. This is particularly crucial in cellular compartments or during physiological processes where calcium levels can surge into the micromolar or even millimolar range. creative-bioarray.comumass.edu

Fluo-5F , with a Kd of approximately 2.3 µM, is well-suited for detecting intracellular calcium levels that are moderately higher than those that saturate this compound. umass.eduaatbio.comFluo-4FF possesses an even lower affinity, with a Kd of around 9.7 µM, extending the dynamic range for calcium measurements further. umass.edu The lowest affinity member of this family is Fluo-5N , which has a Kd of approximately 90 µM, making it the indicator of choice for environments with exceptionally high calcium concentrations. umass.eduaatbio.com

These derivatives are structurally similar to this compound, with modifications to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating portion of the molecule that alter its calcium binding properties without significantly affecting its fluorescence excitation and emission spectra. umass.edu This spectral similarity allows researchers to use the same optical filter sets and excitation sources as for this compound, facilitating a seamless transition between indicators depending on the specific experimental requirements. umass.edu

| Compound | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Primary Application |

|---|---|---|---|---|

| This compound | ~345 nM nih.gov | ~494 | ~516 | General purpose cytosolic Ca²⁺ imaging |

| Fluo-5F | ~2.3 µM umass.edu | ~494 | ~516 aatbio.com | Detecting moderately high Ca²⁺ concentrations |

| Fluo-4FF | ~9.7 µM umass.edu | ~494 | ~516 | Measuring high Ca²⁺ transients |

| Fluo-5N | ~90 µM umass.eduaatbio.com | ~494 | ~516 aatbio.com | Quantifying exceptionally high Ca²⁺ levels |

Targeted Investigations: The Advent of this compound Conjugates

A significant leap forward in the application of this compound has been the development of conjugates that allow for targeted delivery of the indicator to specific cellular compartments or for use in specific biochemical assays. These modifications typically involve attaching a larger molecule or a reactive group to the this compound structure, thereby altering its localization and retention properties.

Dextran Conjugates: One of the most widely used modifications involves conjugating this compound to dextran, a biologically inert and hydrophilic polysaccharide. umass.eduthermofisher.com this compound dextran conjugates are particularly valuable for several reasons. Firstly, their large size prevents them from being easily compartmentalized into organelles or extruded from the cell, ensuring they remain in the cytosol for extended periods. nih.gov This is a significant advantage for long-term imaging experiments. Secondly, they are ideal for tracing neuronal projections and studying calcium dynamics in specific subcellular regions, such as presynaptic terminals. umass.edumdpi.com By injecting the dextran conjugate into a specific brain region, researchers can label populations of neurons and their distant projections, enabling the study of calcium signaling in defined neural circuits. nih.gov Both high- and low-affinity versions of this compound dextran are available, providing flexibility for studying a range of neuronal activities. mdpi.com For instance, low-affinity this compound dextran is well-suited for monitoring the large and rapid calcium influx associated with action potentials in presynaptic terminals. nih.gov

Biotinylated Forms: Another powerful approach involves the biotinylation of this compound. Biotin has an exceptionally high affinity for the protein streptavidin. By conjugating this compound to biotin, researchers can utilize the biotin-streptavidin interaction for highly specific targeting. nih.gov For example, if streptavidin is expressed in a specific cell type or organelle, the biotinylated this compound will selectively accumulate in that location. This strategy allows for precise measurements of calcium dynamics in defined subcellular compartments, overcoming the challenge of non-specific dye loading. The biotinylated this compound retains its calcium-sensing capabilities even when bound to streptavidin, forming a stable complex that reports on local calcium fluctuations. nih.gov

Beyond the Scaffold: Innovations in Calcium Indicator Chemistry

While the this compound family continues to be a vital tool, the field of calcium imaging is constantly evolving, with chemists and biologists collaborating to develop novel indicators that push the boundaries of sensitivity, specificity, and functionality. These innovations often involve moving beyond the traditional fluorescein-based scaffold of this compound to create probes with enhanced photophysical properties and new targeting capabilities.

A major area of advancement is the development of genetically encoded calcium indicators (GECIs) . Unlike chemical dyes like this compound, GECIs are proteins that can be genetically introduced into specific cells or organisms. creative-bioarray.comsemanticscholar.org This allows for highly targeted and long-term expression of the calcium sensor without the need for invasive dye loading. The GCaMP series of GECIs, for example, has undergone extensive optimization to improve its brightness, signal-to-noise ratio, and response kinetics, making it a powerful tool for in vivo imaging of neuronal activity. researchgate.net More recent developments, such as the NEMO indicators, utilize brighter fluorescent proteins to achieve even greater sensitivity. semanticscholar.org

In the realm of chemical indicators, researchers are designing new fluorescent scaffolds that offer improved photostability and a wider range of colors. For instance, the Calbryte™ and Cal-520® series of dyes have been developed as superior alternatives to this compound. aatbio.com These indicators exhibit a significantly better signal-to-noise ratio and are better retained within the cytosol, reducing issues with compartmentalization. aatbio.com The rational design of these molecules involves fine-tuning the electronic properties of the fluorophore to enhance its quantum yield and reduce its susceptibility to photobleaching. semanticscholar.orgresearchgate.net Furthermore, the development of red-shifted and far-red calcium indicators is a key area of focus, as these probes allow for deeper tissue imaging and are more compatible with optogenetic tools that use blue or green light for activation. acs.org

Optimizing Performance: Methodological Enhancements for this compound

To maximize the potential of this compound and its analogues, a number of methodological enhancements have been developed to improve dye loading, retention, and signal quality. These strategies are crucial for obtaining reliable and reproducible data in calcium imaging experiments.

Improving Dye Loading and Retention:

Pluronic F-127: This non-ionic surfactant is often used to aid in the solubilization and cellular uptake of the acetoxymethyl (AM) ester forms of this compound. aatbio.com The AM ester modification renders the dye membrane-permeant, and Pluronic F-127 facilitates its dispersion in aqueous media, leading to more efficient and uniform cell loading.

Probenecid (B1678239): A common issue with AM ester dyes is their extrusion from the cell by organic anion transporters. Probenecid is an inhibitor of these transporters and is frequently added to the loading buffer to improve the intracellular retention of the de-esterified, calcium-sensitive form of this compound. aatbio.comaatbio.com

Lowering Temperature: Incubating cells at a lower temperature during dye loading can reduce the activity of anion transporters and minimize dye compartmentalization into organelles. thermofisher.comaatbio.com

Minimizing Phototoxicity and Photobleaching:

Reduced Excitation Light: Using the lowest possible excitation light intensity is critical to minimize phototoxicity and photobleaching. mpi-cbg.deoxinst.com This can be achieved by using sensitive detectors and optimizing imaging parameters.

Longer Wavelength Excitation: Whenever possible, using indicators that are excited by longer wavelengths of light can reduce phototoxicity, as lower-energy photons are less damaging to cells. mpi-cbg.de

Antioxidants: The addition of antioxidants, such as ascorbic acid, to the imaging medium can help to quench reactive oxygen species that are generated during fluorescence excitation, thereby reducing phototoxic effects. mpi-cbg.de

Troubleshooting Common Issues:

High Background Fluorescence: This can be caused by incomplete hydrolysis of the AM ester, dye compartmentalization, or autofluorescence. creative-bioarray.comaatbio.com Thorough washing after loading and the use of background subtraction algorithms can help to mitigate this issue.

Low Signal-to-Noise Ratio: Optimizing dye concentration, loading conditions, and imaging parameters are key to improving the signal-to-noise ratio. nih.gov Using newer generation indicators with higher quantum yields can also significantly enhance signal strength. aatbio.com

| Challenge | Methodological Enhancement | Rationale |

|---|---|---|

| Inefficient Dye Loading | Use of Pluronic F-127 aatbio.com | Improves solubility and cellular uptake of this compound AM. |

| Dye Extrusion | Addition of Probenecid aatbio.comaatbio.com | Inhibits organic anion transporters responsible for dye leakage. |

| Dye Compartmentalization | Lowering incubation temperature thermofisher.comaatbio.com | Reduces sequestration of the dye into organelles. |

| Phototoxicity/Photobleaching | Minimize excitation light intensity and duration mpi-cbg.deoxinst.com | Reduces the generation of reactive oxygen species and damage to the fluorophore. |

| High Background | Thorough washing and background subtraction creative-bioarray.comaatbio.com | Removes extracellular dye and corrects for non-specific fluorescence. |

Q & A

Q. How can researchers optimize Fluo-4 loading protocols for primary neuronal cultures?

Methodological Answer: this compound loading efficiency depends on variables like dye concentration (1–5 µM), incubation time (30–60 minutes), and temperature (room temperature vs. 37°C). Use Pluronic F-127 (0.02–0.04%) to enhance AM ester solubility in hydrophobic cell membranes. Pre-wash cells with HEPES-buffered saline to minimize extracellular dye retention. Validate loading via fluorescence microscopy, ensuring signal intensity correlates with calcium transients induced by KCl depolarization. Adjust protocols for cell type-specific permeability; neurons may require shorter incubation times to avoid cytotoxicity .

Q. What are common artifacts in this compound imaging, and how can they be mitigated?

Methodological Answer: Key artifacts include:

- Photobleaching : Minimize laser exposure using low-intensity illumination and rapid acquisition settings.

- Dye Leakage : Use probenecid (1–2 mM) to inhibit organic anion transporters in live-cell assays.

- Compartmentalization : Confirm cytosolic localization via co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria).

- Autofluorescence : Perform control experiments without this compound to subtract background signals. Calibrate using calcium ionophores (e.g., ionomycin) to establish dynamic range .

Advanced Research Questions

Q. How should a study using this compound be designed to assess calcium signaling dynamics under pharmacological perturbation?

Methodological Answer: Apply the PICOT framework to structure the research question:

- Population : Specific cell type (e.g., HEK-293 cells expressing GPCRs).

- Intervention : Pharmacological agents (e.g., ATP or thapsigargin).

- Comparison : Baseline calcium levels vs. post-stimulation responses.

- Outcome : Quantified fluorescence intensity changes (ΔF/F₀).

- Time : Real-time imaging over 5–10 minutes.

Include controls:

- Negative : Cells treated with calcium-free buffer + EGTA.

- Positive : Cells exposed to ionomycin for maximal calcium release.

Use ratiometric dyes (e.g., Fura-2) alongside this compound for cross-validation. Analyze data with software like ImageJ or FLIM to resolve kinetic parameters (e.g., rise time, decay constant) .

Q. How can contradictions in calcium transient data obtained with this compound across cell types be resolved?

Methodological Answer: Contradictions often arise from:

- Cell-Specific Factors : Endogenous calcium buffering (e.g., calbindin in neurons) or expression of calcium pumps.

- Dye Saturation : Avoid concentrations >5 µM; perform in vitro calibration curves.

- Instrumentation Variability : Standardize microscope settings (e.g., PMT voltage, sampling rate) across experiments.

Q. Analytical Steps :

Normalize data to cell volume using morphological markers.

Apply statistical models (ANOVA with post-hoc tests) to compare cell-type responses.

Use mechanistic modeling (e.g., Hill equation) to quantify EC₅₀ differences.

Reference conflicting datasets in a table:

| Cell Type | This compound EC₅₀ (nM) | Observed ΔF/F₀ | Potential Confounder |

|---|---|---|---|

| Neurons | 320 ± 40 | 2.1 ± 0.3 | High calbindin |

| HEK-293 | 180 ± 20 | 4.7 ± 0.5 | Low endogenous buffers |

Resolve discrepancies by repeating experiments with calcium chelators (BAPTA-AM) or CRISPR-edited cell lines lacking buffering proteins .

Q. What advanced techniques complement this compound for spatiotemporal calcium imaging in 3D models?

Methodological Answer: Combine this compound with:

- Two-Photon Microscopy : Enables deep-tissue imaging in organoids or slice preparations.

- GECIs (Genetically Encoded Calcium Indicators) : e.g., GCaMP6f for cell-specific targeting.

- Microfluidics : Apply localized stimuli to subcellular regions (e.g., dendritic vs. somatic calcium waves).

Data Integration :

Use MATLAB or Python to align this compound signals with electrophysiological recordings (patch-clamp). Publish raw datasets in repositories like Zenodo to facilitate reproducibility .

Q. How can researchers address ethical and statistical rigor in this compound studies involving human-derived cells?

Methodological Answer:

- Ethical Compliance : Obtain IRB approval for primary human cells; anonymize donor data.

- Statistical Power : Predefine sample size using G*Power (α=0.05, β=0.8) based on pilot data.

- Blinding : Mask experimenters to treatment groups during data acquisition and analysis.

- Reproducibility : Share protocols on platforms like protocols.io , including dye lot numbers and instrument calibration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。